(5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile
Description
Properties
IUPAC Name |
2-(5-methyl-1,3,4-oxadiazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c1-4-7-8-5(9-4)2-3-6/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZOFWLYCRPADL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672493 | |
| Record name | (5-Methyl-1,3,4-oxadiazol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130781-63-4 | |
| Record name | (5-Methyl-1,3,4-oxadiazol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the oxadiazole family, characterized by a five-membered ring containing nitrogen and oxygen atoms. The molecular formula is . The synthesis typically involves:
- Starting Materials : The synthesis can begin with appropriate nitriles or oxadiazole precursors.
- Reagents : Common reagents include phosphorus oxychloride or polyphosphoric acid to facilitate cyclization.
- Methods : Techniques such as microwave-assisted synthesis or conventional heating can be employed to enhance yield and purity.
Antimicrobial Properties
Numerous studies have evaluated the antimicrobial efficacy of this compound. For instance:
- Study Findings : In vitro assays demonstrated that the compound exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 256 |
Anticancer Activity
Research has also highlighted the potential anticancer properties of this compound:
- Cytotoxicity Assays : In a study evaluating various oxadiazole derivatives, this compound showed promising cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.6 |
| A549 | 20.8 |
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties:
- Mechanism of Action : It appears to inhibit tau phosphorylation pathways associated with neurodegenerative diseases such as Alzheimer's and Progressive Supranuclear Palsy (PSP). This inhibition may mitigate tau-mediated neurotoxicity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer proliferation and microbial resistance.
- Receptor Modulation : It may interact with neurotransmitter receptors or other cellular targets that modulate cell survival and apoptosis.
- Oxidative Stress Reduction : Some studies suggest that it may enhance antioxidant defenses within cells, contributing to its protective effects against oxidative damage.
Study on Anticancer Activity
A recent study synthesized a series of oxadiazole derivatives including this compound and evaluated their anticancer potential:
- Methodology : The study utilized MTT assays to assess cell viability in various cancer cell lines.
- Results : The compound demonstrated significant growth inhibition in fibrosarcoma cells with an IC50 value of 19.56 µM .
Study on Neurodegeneration
Another investigation focused on the neuroprotective capabilities of the compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Systems
Oxadiazole Derivatives
- 2-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetonitrile: Key difference: Incorporates a thione (C=S) group at the 5-position instead of methyl. Synthesis: Prepared via refluxing cyanoacetic acid hydrazide with carbon disulfide, yielding a thioamide derivative . Impact: The thione group enhances electrophilicity, making it reactive in nucleophilic substitution reactions.
- 2-(5-(2-Phenylhydrazono)-4,5-dihydro-1,3,4-oxadiazol-2-yl)acetonitrile: Key difference: A phenylhydrazone substituent at the 5-position. Property: Increased aromaticity improves UV absorption, relevant in photochemical applications .
Oxazole and Thiazole Analogues
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetonitrile :
2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile :
Triazole Derivatives
- 2-(5-Methoxyphenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile: Structure: 1,2,4-Triazole core with methoxyphenyl and thioether groups.
Physicochemical and Spectral Comparisons
Table 1: Physical Properties of Selected Analogues
Table 2: Spectral Data Comparison
Preparation Methods
Cyclization of Cyanoacetohydrazide Derivatives
The most widely documented method involves the cyclization of cyanoacetohydrazide precursors. As reported in PMC studies, cyanoacetic acid hydrazide reacts with acetylating agents under mild conditions to form the 1,3,4-oxadiazole ring. For example, refluxing cyanoacetohydrazide with ethyl cyanoacetate in ethanol yields the target compound via intramolecular cyclization. Key steps include:
-
Hydrazide Formation : Hydrazine hydrate reacts with ethyl cyanoacetate to produce cyanoacetic acid hydrazide.
-
Cyclization : The hydrazide undergoes condensation with ketones or aldehydes (e.g., acetyl chloride) in the presence of a base (triethylamine), forming the oxadiazole ring.
Reaction Conditions :
Microwave-Assisted Synthesis
Modern protocols employ microwave irradiation to accelerate reaction kinetics. A study demonstrated that microwave-assisted cyclization reduces reaction times from hours to minutes while maintaining yields above 70%. This method is particularly advantageous for scaling up production due to its energy efficiency.
Industrial-Scale Production Techniques
Optimized Reaction Parameters
The patent US10377750B2 outlines a large-scale synthesis route using tert-butyl (2S)-2-methyl-4-oxo-piperidine-1-carboxylate as a starting material. Critical steps include:
-
Enzymatic Reduction : Ketoreductase KRED-130 and glucose dehydrogenase GDH-101 are used to achieve stereoselective reduction, ensuring high enantiomeric excess (>99.9%).
-
Cyclization and Workup : The intermediate is treated with sodium tert-butoxide in acetonitrile, followed by extraction with methyl tert-butyl ether and purification via centrifugation.
Industrial Process Data :
| Step | Conditions | Yield |
|---|---|---|
| Enzymatic Reduction | 30°C, pH 7.0, 8% NaHCO₃ | 81% |
| Cyclization | Acetonitrile, 15°C | 76% |
| Purification | Centrifugation with n-heptane | >99% |
Solvent and Catalyst Selection
Industrial methods prioritize solvents with low toxicity and high recyclability. Acetonitrile and toluene are favored for their ability to dissolve intermediates while facilitating easy separation. Catalysts like 1,1′-carbonyldiimidazole (CDI) enhance reaction efficiency by activating carboxyl groups, reducing side reactions.
Mechanistic Insights and Byproduct Analysis
Reaction Pathways
The formation of this compound proceeds via a nucleophilic acyl substitution mechanism. The hydrazide’s amino group attacks the carbonyl carbon of acetylating agents, followed by dehydration to form the oxadiazole ring. competing pathways may generate open-chain byproducts (e.g., cyanoacetyl acetohydrazide), which can be minimized by controlling stoichiometry and reaction time.
Byproduct Management
Common byproducts include:
-
Uncyclized Hydrazides : Addressed via extended reflux or catalytic base.
-
Dimethylpyrazolyl Derivatives : Mitigated by maintaining anhydrous conditions.
Comparative Analysis of Synthetic Methods
The table below contrasts classical and industrial methods:
| Parameter | Classical Method | Industrial Method |
|---|---|---|
| Reaction Time | 6–12 hours | 2–4 hours |
| Yield | 60–75% | 75–81% |
| Enantiomeric Excess | Not applicable | >99.9% |
| Scalability | Limited | High |
| Cost | Low | Moderate |
Industrial methods excel in scalability and enantioselectivity but require specialized equipment. Classical routes remain valuable for small-scale research due to their simplicity .
Q & A
Basic Research Question
- X-ray crystallography : Provides definitive structural confirmation, as demonstrated for 10-Ethyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-10H-phenothiazine, revealing bond lengths (mean C–C = 0.003 Å) and molecular packing .
- NMR and Mass Spectrometry : Used to verify purity and molecular weight (e.g., MW 189.21 for benzylamine derivatives ).
- Melting Point Analysis : Critical for assessing crystallinity (e.g., mp 85.5–87°C for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine ).
How can researchers resolve contradictions in reported bioactivity data for 1,3,4-oxadiazole derivatives?
Advanced Research Question
Discrepancies in antiviral or receptor-binding efficacy often arise from substituent variations or assay conditions. For example:
- Structural Isosterism : Replacing the oxadiazole with thiadiazole rings alters electronic properties, impacting activity .
- In Silico Docking : Comparative molecular docking studies can identify key interactions (e.g., hydrogen bonding with viral enzymes) to rationalize differences in IC₅₀ values .
- Dose-Response Studies : Systematic evaluation of derivatives under standardized protocols minimizes variability .
What role does this compound play in designing pharmacologically active compounds?
Advanced Research Question
The oxadiazole core serves as a bioisostere for ester or amide groups, improving metabolic stability. Examples include:
- CAY 10566 : A neuroreceptor ligand where the oxadiazole enhances blood-brain barrier penetration .
- Antiviral Agents : Derivatives inhibit viral replication by targeting enzymes like thymidine kinase .
- Anticancer Candidates : Incorporation into benzimidazole-carboximidamide scaffolds improves DNA intercalation .
What are the challenges in scaling up synthesis for oxadiazole derivatives, and how can they be mitigated?
Advanced Research Question
- Purification : Flash chromatography is effective for lab-scale synthesis but impractical for large batches. Alternatives include recrystallization or HPLC .
- Yield Optimization : Prolonged heating in cyclization reactions risks decomposition. Microwave-assisted synthesis reduces reaction time and improves yield .
- Byproduct Management : Unreacted starting materials (e.g., hydrazides) require rigorous quenching and filtration .
Table 1. Key Physicochemical Properties of this compound Derivatives
How do computational methods aid in predicting the bioactivity of oxadiazole derivatives?
Advanced Research Question
- QSAR Modeling : Correlates substituent electronic parameters (e.g., Hammett constants) with antiviral activity .
- Molecular Dynamics : Simulates ligand-receptor interactions to predict binding modes (e.g., with vaccinia virus thymidine kinase ).
- ADMET Prediction : Estimates pharmacokinetic properties like logP and plasma protein binding to prioritize candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
